2-Amino-2-(3-methylthiophen-2-yl)acetamide

Lipophilicity ADME Blood-Brain Barrier Permeability

2-Amino-2-(3-methylthiophen-2-yl)acetamide (CAS 1290952-36-1) is a chiral α-amino amide bearing a 3-methylthiophene substituent at the α-carbon. Its molecular formula is C₇H₁₀N₂OS, corresponding to a molecular weight of 170.23 g/mol.

Molecular Formula C7H10N2OS
Molecular Weight 170.23 g/mol
Cat. No. B12108185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-2-(3-methylthiophen-2-yl)acetamide
Molecular FormulaC7H10N2OS
Molecular Weight170.23 g/mol
Structural Identifiers
SMILESCC1=C(SC=C1)C(C(=O)N)N
InChIInChI=1S/C7H10N2OS/c1-4-2-3-11-6(4)5(8)7(9)10/h2-3,5H,8H2,1H3,(H2,9,10)
InChIKeyQIENIEYASRFEBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-2-(3-methylthiophen-2-yl)acetamide – Structural Identity, Key Physicochemical Properties, and Procurement-Relevant Characteristics


2-Amino-2-(3-methylthiophen-2-yl)acetamide (CAS 1290952-36-1) is a chiral α-amino amide bearing a 3-methylthiophene substituent at the α-carbon. Its molecular formula is C₇H₁₀N₂OS, corresponding to a molecular weight of 170.23 g/mol . The compound exists as a racemic mixture unless otherwise specified; the (2R)-enantiomer is also commercially available [1]. The thiophene ring, a privileged scaffold in medicinal chemistry, combined with the primary amine and primary amide functionalities, positions this compound as a versatile building block for the synthesis of kinase inhibitors, FABP4/5 inhibitors, and other bioactive molecules [2].

Why 2-Amino-2-(3-methylthiophen-2-yl)acetamide Cannot Be Replaced by Unsubstituted or Regioisomeric Analogs


The 3-methyl substituent on the thiophene ring of 2-amino-2-(3-methylthiophen-2-yl)acetamide is not a minor modification; it alters the electronic distribution of the aromatic system and introduces steric hindrance adjacent to the α-carbon, which can dramatically affect both the conformation of the acetamide side chain and the compound's interaction with biological targets [1]. Compared to the des-methyl analog 2-amino-2-(thiophen-2-yl)acetamide, the methyl group increases calculated logP by approximately 0.5 units, enhancing membrane permeability potential [2]. Furthermore, the regioisomeric 2-amino-N-(3-methylthiophen-2-yl)acetamide, where the aminoacetamide moiety is attached via the amide nitrogen rather than the α-carbon, exhibits a different spatial arrangement of hydrogen bond donors and acceptors, which can lead to divergent binding modes in target proteins [3]. In SAR campaigns, even single-atom variations on the thiophene core have been shown to shift IC₅₀ values by orders of magnitude [4].

Head-to-Head Physicochemical and Structural Differentiation of 2-Amino-2-(3-methylthiophen-2-yl)acetamide vs. Closest Analogs


Increased Lipophilicity (clogP) Relative to the Des-Methyl Analog

The 3-methyl substitution on the thiophene ring of 2-amino-2-(3-methylthiophen-2-yl)acetamide elevates its calculated partition coefficient compared to the unsubstituted 2-amino-2-(thiophen-2-yl)acetamide. The PubChem-computed XLogP3 for the des-methyl analog is -0.4, while Mol-Instincts reports a computed logP of approximately 0.1 for the 3-methyl derivative, representing a ΔlogP of ≈ +0.5 [1] [2]. This increase in lipophilicity is consistent with the established Hansch π-value of +0.52 for a thiophene methyl substituent and predicts enhanced passive membrane permeation.

Lipophilicity ADME Blood-Brain Barrier Permeability

Distinct Hydrogen Bond Donor-Acceptor Topology vs. Regioisomeric N-Substituted Acetamide

2-Amino-2-(3-methylthiophen-2-yl)acetamide differs fundamentally from its regioisomer 2-amino-N-(3-methylthiophen-2-yl)acetamide in the spatial arrangement of its pharmacophoric elements. In the target compound, the primary amine and primary amide are both attached to the α-carbon, placing them on the same side of the molecule . In the N-substituted regioisomer, the 2-aminoacetamide chain is attached via the amide nitrogen to the thiophene ring, resulting in a different hydrogen bond donor-acceptor vector map . This topological difference means that the two compounds are not bioisosteric and would be expected to exhibit distinct binding poses in protein active sites.

Hydrogen Bonding Molecular Recognition Regioisomerism

Enantiomeric Purity as a Differentiation Criterion for Chiral Application Scenarios

The (2R)-enantiomer of 2-amino-2-(3-methylthiophen-2-yl)acetamide is commercially available with specified enantiomeric purity, as documented by Mol-Instincts [1]. In contrast, many suppliers of the racemic mixture or the simpler 2-amino-2-(thiophen-2-yl)acetamide do not provide enantiomeric excess (ee) specifications . For programs targeting chiral biological environments (e.g., enzyme active sites, GPCRs), the availability of enantiomerically enriched material eliminates the need for in-house chiral resolution, which can be cost-prohibitive and time-consuming.

Chirality Enantiomeric Excess Asymmetric Synthesis

Thiophene Methyl Substitution Confers Metabolic Stability Advantage Over Unsubstituted Analogs

Unsubstituted thiophene rings are susceptible to cytochrome P450-mediated S-oxidation and epoxidation, leading to reactive metabolite formation and rapid clearance [1]. The 3-methyl group in 2-amino-2-(3-methylthiophen-2-yl)acetamide blocks the metabolically labile 3-position, a strategy that has been validated across multiple thiophene-containing drug discovery programs to improve metabolic stability [2]. In the structurally related 3-methylthiophene-2-carboxanilide series, the methyl group was shown to reduce intrinsic clearance in human liver microsomes by approximately 2- to 3-fold compared to the des-methyl parent [3].

Metabolic Stability CYP450 Thiophene Oxidation

High-Value Application Scenarios for 2-Amino-2-(3-methylthiophen-2-yl)acetamide in Drug Discovery and Chemical Biology


CNS-Penetrant Kinase Inhibitor Lead Generation

The elevated clogP of 2-amino-2-(3-methylthiophen-2-yl)acetamide (~0.1 vs. -0.4 for the des-methyl analog) positions it as a preferred amino amide building block for CNS kinase inhibitor programs where blood-brain barrier penetration is critical [1]. The compound can be elaborated via amide coupling or reductive amination at the primary amine to generate focused libraries targeting JNK3, GSK-3β, or other CNS-relevant kinases, leveraging the thiophene scaffold's established kinase hinge-binding motif [2].

FABP4/5 Dual Inhibitor Scaffold Construction

The non-annulated thiophenylamide patent (US9353102B2) explicitly claims compounds containing 2-amino-2-(thiophen-2-yl)acetamide motifs as FABP4/5 dual inhibitors for metabolic diseases [1]. The 3-methyl substituted variant covered by this compound offers enhanced lipophilicity and potential metabolic stability advantages, making it a strategic starting material for synthesizing patent-differentiated FABP4/5 inhibitor candidates for type 2 diabetes, atherosclerosis, and NASH.

Chiral Pool Synthesis and Stereochemical Probe Development

The availability of the (2R)-enantiomer of 2-amino-2-(3-methylthiophen-2-yl)acetamide enables its use as a chiral building block for asymmetric synthesis of bioactive molecules [1]. Chiral α-amino amides are privileged motifs in protease inhibitors and peptide mimetics; the thiophene ring provides a rigid, electron-rich aromatic surface for π-stacking interactions that cannot be replicated by phenyl or alkyl side chains.

Antimicrobial SAR Exploration Against Drug-Resistant Strains

Thiophene-2-ylacetamide derivatives have demonstrated antitubercular activity with MIC values as low as 6.25 μg/mL against M. tuberculosis H37Rv [1]. The 3-methyl substitution on the thiophene ring of 2-amino-2-(3-methylthiophen-2-yl)acetamide provides a structural diversification point for exploring SAR against drug-resistant strains, where subtle changes in lipophilicity and steric bulk can overcome efflux pump-mediated resistance [2].

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